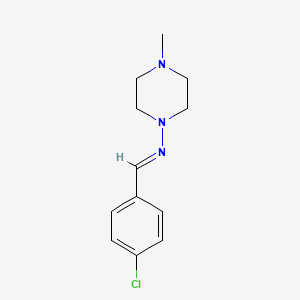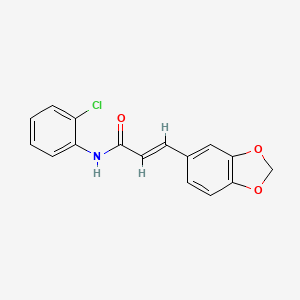![molecular formula C24H22F3NO4 B5551921 7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)
7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step reactions, starting from simpler aromatic compounds and using protective groups and strategic functionalization to build the target structure. For example, the synthesis of quinoline derivatives typically involves the Friedel–Crafts reaction, cyclization, and substitution reactions. One study on the synthesis of related quinoline compounds utilized methanesulfonyl as a protective group for the phenolic hydroxy group, enabling a simpler synthetic route with high yield through the Krohnke reaction followed by cyclization with hydrazine, forming novel compounds (Mizuno et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives, including conformational studies and bond lengths, is crucial for understanding their reactivity and interaction with biological targets. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used computational methods to predict and analyze the molecular structure, electronic properties, and spectroscopic characteristics of these compounds. For instance, DFT and TD-DFT calculations have been used to determine structural parameters and spectroscopic characterization of quinoline derivatives, providing insights into their electronic structure and potential biological activity (Wazzan et al., 2016).
Aplicaciones Científicas De Investigación
Electronic Materials Development
One significant application area of quinoxaline derivatives, similar in structure to the mentioned compound, is in the development of materials for electronic devices. For example, a study by Yin et al. (2016) on quinoxaline-containing compounds demonstrated their utility as electron transport materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These compounds exhibit favorable electron affinity and good thermostability, leading to improved performance in PhOLEDs, including high current efficiency and quantum efficiency with minimal roll-offs at high luminance. This research highlights the potential of quinoxaline derivatives in enhancing the efficiency and stability of electronic devices (Yin et al., 2016).
Anticancer Agents
In the medical field, derivatives structurally related to "7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" have been explored for their anticancer properties. Chen et al. (2013) designed and synthesized 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, showing potent cytotoxicity against various tumor cell lines. Notably, one compound demonstrated significant cytotoxicity at sub-micromolar levels and induced cell cycle arrest and apoptosis in cancer cells. This finding positions such quinoline derivatives as promising leads for the development of new anticancer drugs (Chen et al., 2013).
Structural and Computational Chemistry
Quinoxaline derivatives also play a role in structural and computational chemistry research, offering insights into molecular structure, spectroscopic characterization, and electronic properties. Wazzan et al. (2016) conducted a comprehensive study on the structural parameters, spectroscopic characteristics, and NLO properties of quinoxaline derivatives, providing valuable information on their potential biological and corrosion inhibition applications (Wazzan et al., 2016).
Propiedades
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO4/c1-31-20-8-7-13(11-21(20)32-2)14-9-18-23(19(29)10-14)16(12-22(30)28-18)15-5-3-4-6-17(15)24(25,26)27/h3-8,11,14,16H,9-10,12H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGZNQWPYKTSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4C(F)(F)F)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)
![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)


![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)